1-benzyloxymethyl-1H-benzimidazole

Lipophilicity Membrane permeability Physicochemical profiling

1-Benzyloxymethyl-1H-benzimidazole (CAS 54624-58-7) is an N1-substituted benzimidazole derivative bearing a benzyloxymethyl (BOM) moiety at the imidazole nitrogen. With molecular formula C15H14N2O and molecular weight 238.28 g/mol, the compound exhibits a calculated octanol-water partition coefficient (LogP) of 2.8, a melting point of 105 °C (recrystallized from ligroine), zero hydrogen-bond donors, and two hydrogen-bond acceptors.

Molecular Formula C15H14N2O
Molecular Weight 238.28 g/mol
Cat. No. B8427020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyloxymethyl-1H-benzimidazole
Molecular FormulaC15H14N2O
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCN2C=NC3=CC=CC=C32
InChIInChI=1S/C15H14N2O/c1-2-6-13(7-3-1)10-18-12-17-11-16-14-8-4-5-9-15(14)17/h1-9,11H,10,12H2
InChIKeyCOXCRCNZBBPXTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyloxymethyl-1H-benzimidazole (CAS 54624-58-7): Physicochemical Profile and Core Structural Identity


1-Benzyloxymethyl-1H-benzimidazole (CAS 54624-58-7) is an N1-substituted benzimidazole derivative bearing a benzyloxymethyl (BOM) moiety at the imidazole nitrogen [1]. With molecular formula C15H14N2O and molecular weight 238.28 g/mol, the compound exhibits a calculated octanol-water partition coefficient (LogP) of 2.8, a melting point of 105 °C (recrystallized from ligroine), zero hydrogen-bond donors, and two hydrogen-bond acceptors [1]. It is commercially available at 95% purity in research-grade quantities . This compound functions predominantly as a protected synthetic intermediate in C-nucleoside construction [2] and appears in patent literature as a scaffold element within serine protease inhibitor programs targeting coagulation factor VIIa .

Why N1-Substituent Identity Determines the Synthetic and Pharmacochemical Utility of 1-Benzyloxymethyl-1H-benzimidazole


Substituting the benzyloxymethyl group at the N1 position of 1H-benzimidazole with a simpler alkyl or benzyl group produces compounds with substantially different physicochemical, synthetic, and pharmacological profiles that cannot be interchanged without consequence. The BOM group introduces a 1.25 log unit increase in lipophilicity compared to the 1-methyl analog (LogP 2.8 vs. 1.55 [1][2]), which directly impacts membrane partitioning behavior in cell-based assays. Equally critical is the orthogonal deprotection chemistry of the BOM group: it is cleavable by catalytic hydrogenation (H₂/Pd-C) or mild acid while remaining stable to nucleophilic and basic conditions [3]. This orthogonality is absent in simple N-alkyl or N-benzyl congeners, which lack a cleavable acetal-like linkage. In C-nucleoside synthesis, the presence of the BOM group on the benzimidazole nitrogen has been shown to influence the stereochemical outcome of subsequent Mitsunobu cyclization steps [4]. Therefore, selection of 1-benzyloxymethyl-1H-benzimidazole over a related N1-substituted analog is not a matter of nominal structural similarity but of the specific synthetic or pharmacological demands of the downstream application.

Quantitative Differentiation Evidence: 1-Benzyloxymethyl-1H-benzimidazole vs. Closest N1-Substituted Analogs


Lipophilicity (LogP) Compared with 1-Methyl-1H-benzimidazole: Impact on Membrane Partitioning

The target compound exhibits a calculated LogP of 2.8 [1], compared to 1-methyl-1H-benzimidazole with LogP 1.55 (ALOGPS) / 1.48 (ChemAxon) [2]. The difference of approximately 1.25 log units corresponds to roughly an 18-fold higher octanol-water partition coefficient for the benzyloxymethyl-substituted compound. This increased lipophilicity is consistent with the additional benzyl ether moiety and four rotatable bonds (vs. one in the methyl analog), and has implications for passive membrane permeability in cell-based assays.

Lipophilicity Membrane permeability Physicochemical profiling

Melting Point and Solid-State Handling Compared with 1-Methyl-1H-benzimidazole

The target compound has a reported melting point of 105 °C (recrystallized from ligroine) [1], which is approximately 43–46 °C higher than the melting point of 1-methyl-1H-benzimidazole (59–62 °C) . This higher melting point reflects stronger intermolecular interactions in the solid state, attributable to the additional benzyl ether moiety. The compound exists as a crystalline solid at ambient temperature, facilitating accurate weighing and long-term storage without the risk of liquefaction encountered with low-melting N-alkyl analogs.

Crystallinity Solid-state properties Handling and storage

Orthogonal Deprotection Chemistry: BOM Group vs. Non-Cleavable N-Alkyl Substituents

The benzyloxymethyl (BOM) group on 1-benzyloxymethyl-1H-benzimidazole can be selectively removed under mild conditions—catalytic hydrogenation (H₂, Pd/C) or low-percentage trifluoroacetic acid (TFA, e.g., 1% in dichloromethane)—while remaining stable to nucleophiles, bases, and many oxidizing agents [1][2]. In contrast, 1-methyl-1H-benzimidazole and 1-benzyl-1H-benzimidazole lack any cleavable acetal-like linkage; their N-substituents are permanently attached and cannot be removed without destroying the benzimidazole ring. The 4-methoxybenzyloxymethyl (MBom) variant has been explicitly shown to prevent histidine side-chain racemization during microwave-assisted solid-phase peptide synthesis at elevated temperatures, outperforming the standard τ-trityl protecting group, which already undergoes partial cleavage under 1% TFA conditions [2]. This orthogonality makes 1-benzyloxymethyl-1H-benzimidazole uniquely suited as a protected intermediate in multi-step synthesis where the free N-H of benzimidazole must be unmasked at a late stage.

Protecting group strategy Orthogonal deprotection Synthetic intermediate utility

Commercial Purity Specification and Research-Grade Availability

1-Benzyloxymethyl-1H-benzimidazole is commercially supplied at a certified purity of 95% (1 g unit, Macklin) . This specification provides a defined baseline for research applications. In comparison, simpler N-substituted benzimidazoles such as 1-methyl-1H-benzimidazole are routinely available at 97–99% purity at substantially lower cost, reflecting their status as commodity chemicals. The higher unit price of the target compound (¥5,424–6,780 per gram, member vs. market pricing ) reflects its niche role as a specialty intermediate rather than a bulk reagent. The 95% purity level is adequate for most synthetic intermediate applications, though users requiring >98% purity for sensitive biological assays may need to arrange for additional purification.

Procurement specifications Purity Commercial sourcing

Recommended Research and Industrial Use Cases for 1-Benzyloxymethyl-1H-benzimidazole Based on Verified Differentiation Evidence


Protected Benzimidazole Intermediate in Stereocontrolled C-Nucleoside Synthesis

In the stereocontrolled synthesis of β- and α-C-nucleosides, 1-benzyloxymethyl-1H-benzimidazole serves as a protected heterocyclic precursor that undergoes lithiation at C2, condensation with protected ribonolactone, and subsequent stereoselective reduction and Mitsunobu cyclization [1]. The BOM protecting group influences the stereochemical outcome of the Mitsunobu step by modulating the steric and electronic environment at the anomeric center. After cyclization, the BOM group can be removed by catalytic hydrogenation to liberate the free benzimidazole N-H, enabling further functionalization. Procurement of this specific N1-substituted benzimidazole is essential for replicating published synthetic routes; substitution with N-methyl or N-benzyl analogs would fundamentally alter the stereochemical course of the reaction.

Scaffold for Serine Protease Inhibitor Medicinal Chemistry Programs

Patent literature identifies 1-benzyloxymethyl-1H-benzimidazole as a structural element within compounds designed to inhibit coagulation cascade serine proteases, including factor VIIa . While specific IC₅₀ values for the parent compound are not publicly disclosed, the benzyloxymethyl substituent at N1 contributes to the overall pharmacophore by modulating lipophilicity (LogP 2.8) and possibly engaging in hydrophobic contacts within the enzyme active site. Medicinal chemistry teams pursuing factor VIIa or related serine protease targets (factor Xa, thrombin, factor XIa) may require this compound as a reference intermediate or as a starting point for structure-activity relationship expansion.

N-Alkoxylated Benzimidazole Library Synthesis via Domino Cyclocondensation

A 2020 Tetrahedron Letters publication describes a nano-indium oxide-catalyzed domino reaction for the selective synthesis of N-alkoxylated benzimidazole derivatives from ortho-phenylenediamine, formaldehyde, and alcohols . 1-Benzyloxymethyl-1H-benzimidazole is accessible via this solvent-free, catalyst-recyclable methodology using benzyl alcohol as both reactant and solvent. For laboratories building libraries of N-alkoxylated benzimidazoles, this compound represents a specific entry with a defined benzyloxymethyl substituent that enables further downstream diversification through orthogonal deprotection chemistry, distinguishing it from other N-alkoxylated congeners synthesized by the same method.

Physicochemical Reference Compound for LogP and Crystallinity Benchmarking

With its experimentally determined melting point of 105 °C and calculated LogP of 2.8, 1-benzyloxymethyl-1H-benzimidazole can serve as a well-characterized reference compound for benchmarking computational LogP predictions or for calibrating chromatographic hydrophobicity measurements (e.g., reversed-phase HPLC retention times) within benzimidazole-focused chemical series. Its zero hydrogen-bond donor count and moderate molecular weight (238.28 g/mol) make it a suitable neutral marker for assessing passive membrane permeability in parallel artificial membrane permeability assays (PAMPA), where its behavior can be contrasted with more polar N-substituted analogs such as 1-methyl-1H-benzimidazole (LogP 1.55).

Quote Request

Request a Quote for 1-benzyloxymethyl-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.